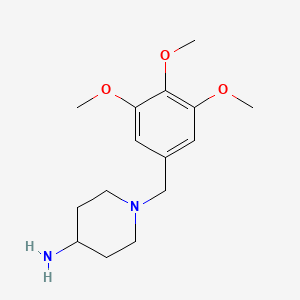

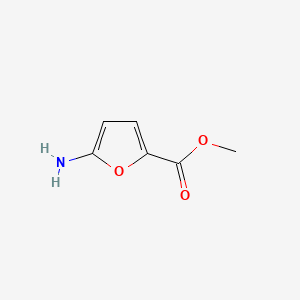

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

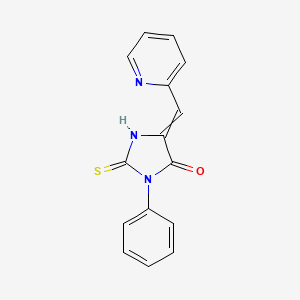

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of interest due to their potential biological activities, including their interactions with various neurotransmitter transporters and their potential to possess CNS activity . The trimethoxybenzyl group attached to the piperidine ring is a common feature in molecules that have been studied for their cerebral vasodilating activities .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of a trimethoxybenzyl chloride with different amines, as described in the synthesis of various trimethoxybenzyl derivatives . Additionally, the nucleophilic ring-opening reactions of epoxypiperidines with amines have been investigated, which could potentially be applied to the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine . The synthesis of structurally related compounds has also been reported, where the Grignard reaction, followed by several steps including substitution and reduction, is used to obtain the desired amine .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives can be quite complex, with the potential for various isomers and conformations. For instance, the three-dimensional structures of trimethylamino(amido)piperidines have been studied using NMR spectroscopy, which could provide insights into the conformational preferences of the trimethoxybenzylpiperidin-4-amine molecule . The absolute configuration of enantiomers in structurally related compounds has been determined through X-ray crystallography, which is crucial for understanding the bioactive conformations .

Chemical Reactions Analysis

The chemical reactions involving benzylpiperidine derivatives can include nucleophilic ring-opening reactions, as well as reactions involving the exocyclic N-atom at the 3-position of the piperidine ring . These reactions can lead to the formation of various substituted derivatives, which can significantly alter the biological activity of the compounds. The nature of substitutions on the phenyl ring, for example, has been shown to be important for activity at the dopamine transporter .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine would likely be influenced by the trimethoxybenzyl group and the piperidine ring. The presence of the trimethoxybenzyl group has been associated with potent cerebral vasodilating activities in related compounds . The synthesis and receptor binding assays of structurally related compounds have provided insights into their affinity for various receptors, which could be indicative of the properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine .

科学的研究の応用

Synthesis and Derivative Applications

The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine derivatives has been explored for their potential central nervous system (CNS) activity. Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine, to yield trimethoxybenzyl derivatives potentially active in the CNS. Additionally, the study involved synthesizing alpha-[3,4,5-trimethoxybenzamido]-glutarimide through acylation and dehydration processes, suggesting a method for producing compounds with possible therapeutic applications (A. H. Abo-Sier, M. Badran, M. Khalifa, 1977).

Anti-Ischemic Activity

Kostochka et al. (2019) synthesized benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including the lead compound 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, which exhibited significant anti-ischemic activity in rats. This study highlights the therapeutic potential of such compounds in myocardial ischemia, demonstrating greater efficacy than the reference drug trimetazidine (L. M. Kostochka, S. Kryzhanovskii, I. Tsorin, M. Vititnova, V. Stolyaruk, 2019).

Pharmaceutical Synthesis Improvements

Ping (2003) researched a new synthesis method for trimetazidine hydrochloride, starting from 1,2,3-trimethoxybenzene and involving a condensation process with piperazine hexahydrate. This method aimed at an industrial application with lower cost, fewer steps, simpler operations, and mild reaction conditions, indicating the significance of such synthetic approaches in pharmaceutical manufacturing (X. Ping, 2003).

Anthelminthic Activity

Investigations into the anthelminthic activity of esters of 3,4,5-trimethoxybenzoic acid, including those with rests of piperidine, showed significant efficacy against nematodes. Specifically, the 3-(Perhydroazepinyl)-propyl ester displayed strong activity, suggesting the potential for developing new therapeutic agents against parasitic worms (R. Glinka, M. Grzywacz, B. Kotełko, M. Majchrzak, H. Malinowski, H. Mikołajewska, E. Mikiciuk-Olasik, J. Szkukliński, 1980).

特性

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBIKUJFOMWQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)